4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
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Description
4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C15H23N5O3S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.15216079 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The mode of action of AKOS024515914 involves binding to its target receptors or enzymes, leading to a modulation of their activity. This interaction can result in either the inhibition or activation of the target, depending on the nature of the compound and its binding affinity. The resulting changes can alter cellular signaling pathways, enzyme activity, or neurotransmitter release .
Biochemical Pathways
AKOS024515914 affects several biochemical pathways, particularly those involved in neurotransmission and metabolic processes. By modulating the activity of its target receptors or enzymes, the compound can influence downstream signaling cascades, leading to changes in cellular function and metabolic activity .
Pharmacokinetics
The pharmacokinetics of AKOS024515914, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability and therapeutic efficacy. The compound is likely absorbed through the gastrointestinal tract, distributed to various tissues, metabolized by liver enzymes, and excreted via the kidneys. These properties determine the compound’s concentration in the bloodstream and its overall effectiveness .
Result of Action
The molecular and cellular effects of AKOS024515914’s action include changes in enzyme activity, receptor signaling, and cellular metabolism. These effects can lead to therapeutic outcomes such as reduced inflammation, altered neurotransmitter levels, or improved metabolic function, depending on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of AKOS024515914. For instance, variations in pH can affect the compound’s solubility and binding affinity, while temperature changes can impact its stability and degradation rate. Additionally, interactions with other drugs or dietary components can modify its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-18(2)24(21,22)20-8-6-19(7-9-20)11-15-16-13-5-4-12(23-3)10-14(13)17-15/h4-5,10H,6-9,11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPICNIPTEQHPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.